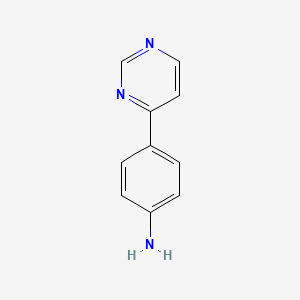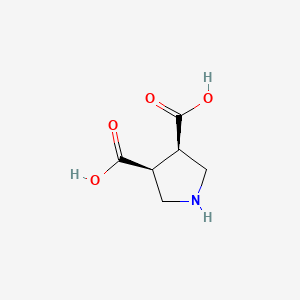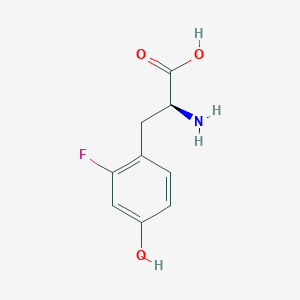
(2H-Octafluorocyclopentyl)methanol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Octafluorocyclopentyl)methanol, 97%, is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless liquid with a boiling point of 67°C and a melting point of -20°C. It is a versatile compound that can be used in a variety of laboratory experiments, with a range of advantages and limitations.
Applications De Recherche Scientifique
2H-Octafluorocyclopentyl)methanol, 97%, is used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in the synthesis of pharmaceuticals and other compounds, and as a catalyst in the synthesis of polymers. It is also used in the preparation of organometallic compounds, in the synthesis of fluorinated compounds, and in the preparation of organofluorine compounds.
Mécanisme D'action
The mechanism of action of 2H-Octafluorocyclopentyl)methanol, 97%, is not fully understood. However, it is known that the compound acts as a nucleophile, which means that it can form bonds with electrophiles. This allows it to react with other compounds, forming new compounds. Additionally, the compound can act as a Lewis acid, which means that it can accept electrons from other compounds. This allows it to form complexes with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-Octafluorocyclopentyl)methanol, 97%, are not well understood. However, it is known that the compound is not toxic to humans and animals, and is generally regarded as safe for use in laboratory experiments. Additionally, the compound has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2H-Octafluorocyclopentyl)methanol, 97%, has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its low toxicity and relatively low cost, which makes it a suitable choice for many laboratory experiments. Additionally, the compound is relatively stable and has a low melting point, which makes it easy to use in a wide range of experiments. However, the compound is also highly volatile, which can make it difficult to use in certain experiments. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 2H-Octafluorocyclopentyl)methanol, 97%. One potential direction is the use of the compound in the synthesis of pharmaceuticals and other compounds. Additionally, the compound could be used in the synthesis of organometallic compounds and in the preparation of organofluorine compounds. Additionally, the compound could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, the compound could be used in the development of new polymers and other materials.
Méthodes De Synthèse
2H-Octafluorocyclopentyl)methanol, 97%, is synthesized through a two-step process. The first step involves the reaction of 1,1,1-trifluoro-2-propanol with sodium hydroxide to form a sodium alkoxide. This is then reacted with anhydrous hydrogen fluoride to form the desired compound. The reaction can be summarized as follows:
1,1,1-trifluoro-2-propanol + sodium hydroxide → sodium alkoxide
Sodium alkoxide + anhydrous hydrogen fluoride → 2H-Octafluorocyclopentyl)methanol, 97%
Propriétés
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O/c7-2-3(8,1-15)5(11,12)6(13,14)4(2,9)10/h2,15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONYCOHKSKXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)












![2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%](/img/structure/B6292090.png)